molecular formula C22H23BrN2O5 B5474884 2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

Cat. No.: B5474884
M. Wt: 475.3 g/mol
InChI Key: VGEWCJZEJXKTDN-SFQUDFHCSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino acid valine, followed by various coupling reactions to attach the other functional groups . The exact synthetic route would depend on the desired configuration and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the acryloyl group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine” would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential applications, and mechanisms of action. It could also involve the development of new synthetic routes or the design of related compounds with improved properties .

Properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)17(12-14-8-10-15(23)11-9-14)24-20(26)16-6-4-5-7-18(16)30-3/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWCJZEJXKTDN-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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